9H-Fluorene, 9-(phenylmethoxy)-
Description
Significance of Fluorene (B118485) Frameworks in Organic Synthesis and Materials Science
The rigid and planar structure of the fluorene framework, combined with its extended π-conjugation, imparts desirable characteristics for the construction of advanced organic materials. In organic synthesis, the fluorene nucleus serves as a versatile scaffold for the elaboration of more complex molecular architectures. wikipedia.org The acidity of the C-9 protons allows for facile functionalization, enabling the introduction of a wide array of substituents that can tune the molecule's properties. wikipedia.org This has led to the development of novel synthetic methodologies and the construction of intricate molecular systems.
In the realm of materials science, fluorene-based compounds are at the forefront of innovation. Polyfluorenes, polymers incorporating the fluorene unit, are particularly noteworthy for their applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent charge transport properties. wikipedia.orgontosight.ai The ability to modify the fluorene core allows for precise control over the emission color and efficiency of these devices. Furthermore, the inherent thermal and chemical stability of the fluorene framework contributes to the longevity and performance of such materials.
Academic Context of Substituted Fluorenes
The academic interest in substituted fluorenes stems from the profound influence that substituents at various positions of the fluorene ring system have on its electronic and photophysical behavior. researchgate.net Research has demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the compound's absorption and emission characteristics. researchgate.net
Substitutions at the C-9 position are of particular interest as they directly impact the steric and electronic environment of the most reactive site of the fluorene molecule. researchgate.net This has led to a vast body of research exploring the synthesis and properties of 9-substituted fluorenes for a wide range of applications, from molecular electronics to medicinal chemistry. researchgate.netacs.org The study of these derivatives provides fundamental insights into structure-property relationships in conjugated organic systems.
Research Rationale for 9H-Fluorene, 9-(phenylmethoxy)-
The specific compound, 9H-Fluorene, 9-(phenylmethoxy)-, represents a strategic molecular design. The introduction of a phenylmethoxy group at the C-9 position serves multiple purposes. The bulky nature of this substituent can influence the packing of the molecules in the solid state, which is a critical factor in determining the performance of organic electronic devices. Furthermore, the ether linkage introduces a degree of flexibility and can impact the solubility and processing characteristics of the material. From an electronic standpoint, the phenylmethoxy group can modulate the electron density at the fluorene core, thereby influencing its photophysical properties. The rationale for its synthesis and study lies in the potential to create a material with a unique combination of thermal stability, processability, and tailored optoelectronic properties for specific applications.
Overview of Research Areas for 9H-Fluorene, 9-(phenylmethoxy)-
While specific research on 9H-Fluorene, 9-(phenylmethoxy)- is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several key areas of chemical research. Based on the known applications of similar 9-substituted fluorene derivatives, research on this compound would likely focus on:
Organic Electronics: Investigating its potential as a host material or an emissive component in OLEDs. The phenylmethoxy group could influence the charge injection and transport properties, as well as the emission color and efficiency. ontosight.ai
Molecular Sensing: Exploring its use as a fluorescent sensor. The fluorene core is known for its sensitivity to environmental changes, and the phenylmethoxy group could be designed to interact with specific analytes, leading to a detectable change in fluorescence.
Advanced Polymer Synthesis: Utilizing it as a monomer for the creation of novel polyfluorenes. The properties of the resulting polymer would be directly influenced by the presence of the 9-(phenylmethoxy) substituent.
The following table provides a summary of the key properties of the parent compound, 9H-Fluorene, and a related substituted fluorene, which provide context for the potential characteristics of 9H-Fluorene, 9-(phenylmethoxy)-.
| Property | 9H-Fluorene | 9-Phenyl-9H-fluorene |
| CAS Number | 86-73-7 wikipedia.org | 789-24-2 nih.gov |
| Molecular Formula | C₁₃H₁₀ wikipedia.org | C₁₉H₁₄ nih.gov |
| Molar Mass | 166.22 g/mol wikipedia.org | 242.3 g/mol nih.gov |
| Melting Point | 116-117 °C wikipedia.org | Not specified |
| Boiling Point | 295 °C wikipedia.org | Not specified |
Structure
2D Structure
3D Structure
Properties
CAS No. |
88655-94-1 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-phenylmethoxy-9H-fluorene |
InChI |
InChI=1S/C20H16O/c1-2-8-15(9-3-1)14-21-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 |
InChI Key |
FISGUTARJIHQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for 9h Fluorene, 9 Phenylmethoxy
Established Synthetic Routes and Reaction Pathways
Traditional methods for synthesizing 9H-Fluorene, 9-(phenylmethoxy)- are rooted in well-established, high-yielding reactions that involve the preparation of a reactive fluorene (B118485) intermediate, which is then coupled with a benzyl (B1604629) group.
The successful synthesis of the target compound is critically dependent on the efficient preparation of its immediate precursors. The two most common and effective precursors are 9-hydroxyfluorene and 9-bromofluorene.
Synthesis of 9-hydroxyfluorene (Fluoren-9-ol): A primary route to 9-hydroxyfluorene involves the reduction of 9-fluorenone (B1672902). acs.org This transformation is readily accomplished using standard reducing agents. A common laboratory-scale procedure utilizes sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. chemicalbook.com The reaction proceeds smoothly, often at room temperature, and is characterized by a distinct color change from the yellow of 9-fluorenone to the white of 9-hydroxyfluorene. acs.orgchemicalbook.com Yields for this reduction are typically very high, often in the range of 95-100%. acs.orgchemicalbook.com
Synthesis of 9-bromofluorene: An alternative strategy involves a precursor with a good leaving group at the C-9 position, such as 9-bromofluorene. This intermediate is typically synthesized from fluorene via a radical bromination reaction. prepchem.com A standard method employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, with the reaction mixture being heated to reflux. prepchem.com
| Precursor | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| 9-hydroxyfluorene | 9-Fluorenone | Sodium borohydride (NaBH₄), Sodium methoxide | Ethanol/Methanol | 95-100% | acs.org, chemicalbook.com |
| 9-bromofluorene | Fluorene | N-Bromosuccinimide (NBS), Benzoyl peroxide | Carbon tetrachloride | ~55% | , prepchem.com |
With a suitable precursor in hand, the introduction of the phenylmethoxy (benzyloxy) group is most classically achieved via the Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com This Sₙ2 reaction is a versatile and widely used method for forming ethers. masterorganicchemistry.com
The two primary pathways are:
From 9-hydroxyfluorene: The alcohol is first deprotonated with a suitable base to form the corresponding alkoxide. Due to the acidity of the C-9 proton in 9-hydroxyfluorene, relatively mild bases like sodium hydroxide (B78521) or potassium carbonate can be effective, although stronger bases such as sodium hydride (NaH) are also used to ensure complete deprotonation. jk-sci.com The resulting fluoren-9-oxide anion then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide or benzyl chloride) to displace the halide and form the C-O-C ether linkage. masterorganicchemistry.comlibretexts.org
From 9-bromofluorene: In this variation, the roles are reversed. Benzyl alcohol is deprotonated to form the benzyl alkoxide nucleophile, which then attacks the electrophilic C-9 carbon of 9-bromofluorene, displacing the bromide leaving group to form the target ether. wikipedia.org
For an efficient Sₙ2 reaction, primary alkyl halides like benzyl chloride are ideal, as they minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org
Advanced Synthetic Approaches and Process Optimization
While the Williamson ether synthesis is robust, modern methodologies focus on improving reaction efficiency, reducing reaction times, and adhering to the principles of green chemistry.
Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and efficiency of reactions like the Williamson ether synthesis, especially when dealing with reactants in separate immiscible phases (e.g., an aqueous base and an organic solvent). nih.govdntb.gov.ua
In the context of synthesizing 9H-Fluorene, 9-(phenylmethoxy)-, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the alkoxide nucleophile (generated in the aqueous phase) into the organic phase where the benzyl halide is dissolved. researchgate.net This overcomes solubility issues and allows the reaction to proceed under milder conditions with greater efficiency. dntb.gov.ua This approach avoids the need for strong, anhydrous bases and solvents, making the process more practical and scalable. jk-sci.com
The application of green chemistry principles aims to make chemical processes more environmentally benign. Microwave-assisted synthesis has been shown to be a particularly effective tool for ether formation. rroij.com
Microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often from hours to mere minutes. wikipedia.orgnih.gov This rapid heating can also lead to higher yields and cleaner reactions. rroij.comorgchemres.org For the synthesis of 9H-Fluorene, 9-(phenylmethoxy)-, a microwave-assisted approach could involve reacting 9-hydroxyfluorene and a benzyl halide with a solid base like potassium carbonate under solvent-free or minimal solvent conditions. orgchemres.org This reduces the use of volatile organic solvents and decreases energy consumption, aligning with key green chemistry goals. rroij.com
| Method | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classic Williamson Synthesis | Sₙ2 reaction of alkoxide with benzyl halide. | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). | Well-established, versatile. | jk-sci.com, wikipedia.org |
| Phase-Transfer Catalysis (PTC) | Uses a catalyst (e.g., quaternary ammonium salt) to bridge two phases. | Aqueous NaOH, organic solvent, PTC catalyst. | Milder conditions, improved efficiency, operational simplicity. | nih.gov, dntb.gov.ua |
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Solvent-free or high-boiling solvent, often on a solid support (e.g., K₂CO₃). | Drastically reduced reaction times, often higher yields, energy efficient. | rroij.com, orgchemres.org |
Stereoselective Synthesis of 9H-Fluorene, 9-(phenylmethoxy)- Analogues
The parent molecule, 9H-Fluorene, 9-(phenylmethoxy)-, is achiral. However, the fluorene scaffold is a cornerstone in the development of chiral ligands and materials, where a stereocenter at the C-9 position is required. researchgate.net The synthesis of chiral analogues of the target compound, where the C-9 position is a stereogenic center, necessitates the use of asymmetric synthesis techniques.
A prominent strategy for achieving this is through catalytic asymmetric synthesis. researchgate.net Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have proven effective in catalyzing enantioselective alkylations at the C-9 position of fluorene derivatives. nih.govrsc.org In such a scenario, a prochiral fluorenyl anion is reacted with an electrophile in the presence of a chiral catalyst. The catalyst creates a chiral environment around the reacting species, directing the attack to occur preferentially from one face, thus leading to the formation of one enantiomer in excess. nih.gov This approach allows for the synthesis of optically active fluorene derivatives with high enantiomeric excess, which are valuable in fields such as asymmetric catalysis and materials science. researchgate.net
Scale-Up Considerations and Industrial Synthesis Perspectives for 9H-Fluorene, 9-(phenylmethoxy)-
The transition of synthetic methodologies for 9H-Fluorene, 9-(phenylmethoxy)-, also known as 9-benzyloxyfluorene, from laboratory-scale to industrial production necessitates a thorough evaluation of various factors to ensure efficiency, cost-effectiveness, and safety. While specific large-scale production data for 9H-Fluorene, 9-(phenylmethoxy)- is not extensively published, insights can be drawn from the industrial synthesis of related fluorene derivatives and the general principles of chemical process scale-up.
The primary synthetic route to 9H-Fluorene, 9-(phenylmethoxy)- typically involves the etherification of a fluorenyl intermediate. One common laboratory method is the reaction of 9-fluorenemethanol (B185326) with a benzyl halide under basic conditions (Williamson ether synthesis), or the direct reaction of a fluorenide anion with a benzylating agent. The challenges and considerations for scaling up such processes are multifaceted.
Key Considerations for Industrial Synthesis:
Raw Material Sourcing and Purity: The primary precursor, 9H-fluorene, is often derived from coal tar. For industrial applications, the use of industrial-grade fluorene (purity >95%) is a cost-effective starting point google.com. However, impurities in the raw material can affect the reaction yield and the purity of the final product, potentially requiring additional purification steps. The choice and handling of reagents such as strong bases (e.g., n-butyllithium, sodium hydride) and solvents are critical due to safety and cost implications on a large scale.
Reaction Conditions and Control: The etherification reaction may be exothermic, requiring robust thermal management systems to maintain optimal reaction temperatures and prevent runaway reactions. The choice of solvent is crucial; while ethers like tetrahydrofuran (B95107) (THF) are common in lab-scale synthesis, their volatility and potential for peroxide formation pose challenges in an industrial setting rsc.orgresearchgate.netrsc.org. Alternative solvents with higher boiling points and better safety profiles would be preferable. The rate of addition of reagents and efficient stirring are vital in heterogeneous reaction mixtures to ensure consistent product quality google.com.
Process Intensification: Modern chemical manufacturing increasingly employs process intensification strategies to improve efficiency and safety. For the synthesis of fluorene derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors can provide better control over reaction parameters, enhance heat and mass transfer, and allow for safer handling of hazardous reagents by minimizing the volume of reactive material at any given time rsc.org. This approach has been successfully applied to the Grignard reaction for producing 9-aryl-fluoren-9-ols, a related class of compounds rsc.org.
Work-up and Purification: The separation and purification of the crude product are critical steps in ensuring the final product meets the required specifications. On an industrial scale, techniques like crystallization are often preferred over chromatographic methods due to lower cost and solvent consumption. The development of an efficient crystallization process, including the selection of an appropriate solvent system, is essential for obtaining high-purity 9H-Fluorene, 9-(phenylmethoxy)-. For instance, in the synthesis of 9,9-bis(hydroxymethyl)fluorene, crystallization from toluene (B28343) was used to yield a product with >98% purity google.com.
Waste Management and Sustainability: Large-scale chemical synthesis generates significant waste streams. The principles of green chemistry are increasingly important in industrial processes to minimize environmental impact and reduce costs associated with waste treatment. This includes the use of atom-efficient reactions, recycling of solvents and catalysts, and the selection of less hazardous reagents google.comresearchgate.net. For example, the aerobic oxidation of 9H-fluorenes to 9-fluorenones using air as the oxidant in the presence of a recyclable catalyst represents a greener alternative to traditional oxidation methods that use stoichiometric amounts of heavy metal oxidants researchgate.netrsc.org.
The following table summarizes reaction parameters for the synthesis of key precursors to 9H-Fluorene, 9-(phenylmethoxy)-, providing a basis for understanding the types of conditions that would need to be optimized for industrial-scale production.
| Precursor/Related Compound | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield | Purity | Reference |
| 9-Fluorenemethanol | 9H-Fluorene, p-formaldehyde | Tetrahydrofuran/Hexane | n-Butyllithium | 0°C to room temp, 5h | 71% | - | chemicalbook.com |
| 9,9-Bis(hydroxymethyl)fluorene | Fluorene, Paraformaldehyde | Dimethyl sulfoxide (B87167) (DMSO) | Sodium alkoxide | - | 30% | >98% | google.com |
| 9-Fluorenone | Industrial Fluorene, O₂ | Toluene/Water | Alkali, Quaternary ammonium salt | Low temp, 200-400 r/min stirring | Up to 100% conversion | - | google.com |
| 9-Aryl-Fluoren-9-ols | 2-Bromofluorene, Phenyl magnesium bromide | Tetrahydrofuran (THF) | - | Continuous flow | 84% (for 3h) | - | rsc.org |
This interactive table allows for the comparison of different synthetic approaches to fluorene derivatives, highlighting the variety of conditions that could be adapted for the industrial synthesis of 9H-Fluorene, 9-(phenylmethoxy)-.
Chemical Reactivity and Transformation of 9h Fluorene, 9 Phenylmethoxy
Reactions at the Fluorene (B118485) Core
The reactivity of the fluorene nucleus in 9H-Fluorene, 9-(phenylmethoxy)- is influenced by the electronic nature of the phenylmethoxy group. While the fluorene system itself is known for its aromaticity and the acidity of the C9 proton, the substituent at this position modulates these properties.
Electrophilic Aromatic Substitution Studies
The fluorene ring system is susceptible to electrophilic aromatic substitution. The substitution pattern is guided by the directing effects of the existing rings. In the case of 9H-Fluorene, 9-(phenylmethoxy)-, the phenylmethoxy group at the 9-position, being an electron-donating group through its oxygen atom, is expected to activate the fluorene nucleus towards electrophiles. However, due to its location at a non-aromatic carbon, its directing effect is primarily transmitted through space and inductive effects rather than resonance.
Research on related 9-substituted fluorenes provides insights into the likely outcomes of electrophilic substitution on 9H-Fluorene, 9-(phenylmethoxy)-. Generally, electrophilic attack on the fluorene skeleton occurs preferentially at the 2, 7, and sometimes the 4-positions, which are the most electron-rich. The presence of the bulky phenylmethoxy group at the 9-position may sterically hinder attack at the 4-position to some extent.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-9-(phenylmethoxy)-9H-fluorene, 7-Nitro-9-(phenylmethoxy)-9H-fluorene |
| Halogenation | Br₂/FeBr₃ | 2-Bromo-9-(phenylmethoxy)-9H-fluorene, 2,7-Dibromo-9-(phenylmethoxy)-9H-fluorene |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-9-(phenylmethoxy)-9H-fluorene |
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 9H-Fluorene, 9-(phenylmethoxy)-
Nucleophilic Reactions
A quintessential feature of the fluorene moiety is the acidity of the protons at the 9-position. In 9H-fluorene itself, the pKa in DMSO is approximately 22.6, allowing for deprotonation by a suitable base to form the fluorenyl anion. In 9H-Fluorene, 9-(phenylmethoxy)-, one of these acidic protons is replaced by the phenylmethoxy group. The remaining proton at the C9 position is significantly less acidic due to the presence of the electron-donating ether oxygen.
However, the C9 position can still be a site for nucleophilic attack, particularly if a leaving group is present. While 9H-Fluorene, 9-(phenylmethoxy)- does not have an inherent leaving group at C9, derivatives such as 9-bromo-9-(phenylmethoxy)-fluorene would be expected to undergo nucleophilic substitution.
Oxidation and Reduction Chemistry
The fluorene core of 9H-Fluorene, 9-(phenylmethoxy)- can undergo both oxidation and reduction reactions. The most common oxidation reaction of 9-substituted fluorenes that bear a hydrogen at the 9-position is the formation of the corresponding 9-fluorenone (B1672902) derivative. However, in the case of 9H-Fluorene, 9-(phenylmethoxy)-, the C9 position is already oxidized to a formal oxidation state that is higher than in 9H-fluorene.
Oxidation of the fluorene aromatic rings can occur under harsh conditions, leading to degradation of the molecule. More controlled oxidation might lead to the formation of quinone-like structures, though this is less common for the fluorene system.
Reduction of the fluorene core is also possible. Catalytic hydrogenation can reduce the aromatic system, although this typically requires high pressures and temperatures. The specific conditions would influence the extent of reduction, potentially leading to partially or fully saturated derivatives.
| Reaction Type | Reagents | Potential Products |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Degradation products |
| Reduction | H₂/Pd, Pt, or Ni catalyst | Dodecahydro-9-(phenylmethoxy)-9H-fluorene |
Table 2: Potential Oxidation and Reduction Reactions of the Fluorene Core
Reactivity of the Phenylmethoxy Moiety
The phenylmethoxy group, a benzyl (B1604629) ether, introduces a distinct set of reactive possibilities centered around the ether linkage and the terminal phenyl ring.
Cleavage Reactions of the Ether Linkage
The ether bond in 9H-Fluorene, 9-(phenylmethoxy)- is a key reactive site. Ether cleavage can be effected under various conditions, most commonly with strong acids. wikipedia.orgyoutube.commasterorganicchemistry.com The mechanism of cleavage, either SN1 or SN2, depends on the nature of the substituents. youtube.commasterorganicchemistry.com
In the case of 9H-Fluorene, 9-(phenylmethoxy)-, the carbon of the fluorene at the 9-position is secondary, and the benzylic carbon is also secondary. Acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion of the acid (e.g., Br⁻ from HBr or I⁻ from HI). youtube.com The attack could occur at either the C9 carbon of the fluorene or the benzylic carbon. The stability of the potential carbocation intermediates (fluorenyl cation vs. benzyl cation) would play a crucial role in determining the reaction pathway. Given the stability of the 9-fluorenyl cation, an SN1-type mechanism is plausible.
Alternatively, reductive cleavage methods can also be employed. For instance, catalytic hydrogenation can lead to the cleavage of the benzyl ether, yielding 9H-fluorene and toluene (B28343).
| Reagent | Products |
| HBr or HI | 9-Bromofluorene or 9-Iodofluorene and Benzyl alcohol |
| BBr₃ | 9-Bromofluorene and Benzyl bromide |
| H₂/Pd-C | 9H-Fluorene and Toluene |
Table 3: Representative Ether Cleavage Reactions of 9H-Fluorene, 9-(phenylmethoxy)-
Transformations of the Phenyl Group
The terminal phenyl group of the phenylmethoxy moiety behaves as a typical benzene (B151609) ring and can undergo electrophilic aromatic substitution. The benzyloxy group attached to the fluorene core will act as a deactivating group on this phenyl ring due to the electron-withdrawing inductive effect of the ether oxygen. However, the oxygen lone pairs can still direct incoming electrophiles to the ortho and para positions through resonance.
Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the terminal phenyl ring, provided the conditions are controlled to avoid cleavage of the ether linkage.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 9-((4-Nitrophenyl)methoxy)-9H-fluorene |
| Bromination | Br₂/FeBr₃ (mild conditions) | 9-((4-Bromophenyl)methoxy)-9H-fluorene |
Table 4: Predicted Electrophilic Substitution on the Phenyl Group
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies specifically on 9H-Fluorene, 9-(phenylmethoxy)- are not extensively documented in the reviewed literature. However, by drawing parallels with the well-studied reactivity of other 9-substituted fluorenes and the general mechanisms of benzyl ether cleavage, a comprehensive understanding of its likely reaction pathways and transition states can be formulated.
The principal reaction pathway for 9H-Fluorene, 9-(phenylmethoxy)- involves the cleavage of the ether linkage, particularly under acidic conditions. This transformation is of significant interest due to the prevalence of the fluorenyl framework in various functional materials and the use of the benzyloxy group as a protecting group in organic synthesis.
The acid-catalyzed cleavage of 9H-Fluorene, 9-(phenylmethoxy)- is proposed to proceed through the formation of a key intermediate, the 9-fluorenyl cation. The general steps of this reaction pathway are outlined below:
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by a strong acid. This initial step is a rapid equilibrium, converting the poor leaving group (benzyloxy) into a much better leaving group (benzyl alcohol).
Formation of the Fluorenyl Cation: The protonated ether undergoes heterolytic cleavage of the C9-O bond. This is the rate-determining step of the reaction, resulting in the formation of a planar, electron-deficient 9-fluorenyl cation and a molecule of benzyl alcohol. The stability of the fluorenyl cation is a crucial factor driving this step. While the parent fluorenyl cation is considered antiaromatic and highly reactive, its stability can be influenced by substituents and the solvent environment. The formation of this cation is a common feature in the solvolysis of 9-fluorenyl derivatives.
Nucleophilic Attack: The highly electrophilic 9-fluorenyl cation is then rapidly attacked by a nucleophile present in the reaction medium. This nucleophile can be the conjugate base of the acid used, a solvent molecule, or another added nucleophile. For instance, in the presence of water, the cation will be trapped to form 9-hydroxyfluorene.
This proposed pathway is consistent with the general mechanism for the acid-catalyzed cleavage of ethers, which can proceed through either an SN1 or SN2 mechanism. Given the tertiary nature of the C9 carbon and the ability of the fluorenyl system to stabilize a positive charge, an SN1-type mechanism involving the fluorenyl cation is highly probable.
A competing reaction pathway, particularly under basic conditions, involves the deprotonation of the C9-H bond. The resulting fluorenyl anion is highly stabilized by the aromatic system and can act as a potent nucleophile in various reactions, such as alkylations and aldol-type condensations. However, the focus here is on the cleavage of the phenylmethoxy group.
The transition state of the rate-determining step in the acid-catalyzed cleavage of 9H-Fluorene, 9-(phenylmethoxy)- is of significant interest for understanding the reaction kinetics. In the context of the proposed SN1-type mechanism, the transition state involves the elongation and eventual breaking of the C9-O bond of the protonated ether.
Characteristics of the Key Transition State:
Structure: The transition state is characterized by a significant degree of C9-O bond stretching and breaking. The geometry at the C9 carbon atom transitions from tetrahedral towards trigonal planar, and a substantial positive charge develops on the fluorenyl moiety. The benzyl alcohol moiety begins to separate as a neutral molecule.
Charge Distribution: There is a considerable delocalization of the developing positive charge from the C9 position into the aromatic rings of the fluorene system. This charge delocalization is a key factor in stabilizing the transition state and, consequently, in determining the reaction rate. Computational studies on related fluorenyl cations have shown that the positive charge is distributed over the entire fluorenyl framework.
Energetics: The energy of this transition state represents the activation energy of the reaction. The stability of the fluorenyl cation intermediate that follows the transition state has a significant impact on the transition state energy, as dictated by the Hammond-Leffler postulate. Factors that stabilize the fluorenyl cation, such as electron-donating groups on the fluorene ring or a polar, coordinating solvent, will also lower the energy of the transition state, thereby increasing the reaction rate.
While specific experimental or computational data for the transition state of the 9H-Fluorene, 9-(phenylmethoxy)- cleavage is not available in the provided search results, data from analogous systems can provide valuable insights. For instance, solvolysis studies of various 9-substituted fluorenyl derivatives have been used to probe the stability of the corresponding fluorenyl cations and the energetics of their formation.
Illustrative Data for a Related System:
To provide a quantitative perspective, the following table presents hypothetical relative solvolysis rates for a series of 9-substituted fluorenes in a polar protic solvent. This data illustrates the electronic effect of the substituent at the 9-position on the rate of cation formation. A more electron-withdrawing substituent would be expected to destabilize the developing positive charge in the transition state, leading to a slower reaction rate.
| Substituent at C9 (9-X-Fluorene) | Relative Solvolysis Rate (k_rel) |
| -OH | 1 |
| -OCH₃ | 15 |
| -OCH₂Ph (hypothetical) | ~20-30 |
| -Cl | 0.01 |
| -Br | 0.005 |
The estimated higher relative rate for the benzyloxy-substituted fluorene compared to the methoxy-substituted one can be attributed to the potential for weak stabilizing interactions of the phenyl ring in the benzyl group with the developing cationic center, although inductive effects are also at play.
Derivatization and Functionalization Strategies Based on 9h Fluorene, 9 Phenylmethoxy
Synthesis of Novel 9-Substituted Fluorene (B118485) Analogues
The synthesis of novel 9-substituted fluorene analogues from 9H-fluorene, 9-(phenylmethoxy)- is a cornerstone for creating a diverse range of functional molecules. A primary route for this transformation involves the manipulation of the C9 position of the fluorene ring. The acidic nature of the C9 protons allows for deprotonation under basic conditions, followed by alkylation, which is a fundamental strategy for introducing substituents. thieme-connect.de
A significant intermediate in the synthesis of 9-substituted fluorenes is 9-fluorenol, which can be accessed from 9H-fluorene. Although the direct conversion from 9H-fluorene, 9-(phenylmethoxy)- is not explicitly detailed in the provided search results, the general chemistry of fluorene allows for the formation of 9-fluorenol derivatives. For instance, 9-phenyl-9H-fluoren-9-ol is a known compound. These alcohol derivatives serve as versatile precursors for further functionalization. Another approach involves the reaction of fluorenone with organometallic reagents to produce tertiary alcohols at the C9 position. orgsyn.orgambeed.com
Furthermore, the synthesis of functionalized 9-substituted fluorene derivatives can be achieved through reactions of 9-(phenylethynyl)-9H-fluoren-9-ols. For example, a boron trifluoride-catalyzed reaction with various 2-aminobenzamides yields highly functionalized and conjugated fluorene derivatives. thieme-connect.de This highlights the potential of using C9-alkynyl substituted fluorenols, which could be conceptually derived from 9H-fluorene, 9-(phenylmethoxy)-, as platforms for generating novel analogues.
The following table summarizes some examples of synthesized 9-substituted fluorene analogues, showcasing the versatility of the fluorene core for derivatization.
| Starting Material | Reagents | Product | Reference |
| 9-(Phenylethynyl)-9H-fluoren-9-ols | 2-Aminobenzamides, BF3·OEt2 | (Z)-2-((2-(9H-Fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | thieme-connect.de |
| 9-(Phenylethynyl)-9H-fluoren-9-ols | Isatin imines, BF3·OEt2 | 3-(2-Oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one | rsc.org |
| 9H-Fluorene | Alcohols, KOH, Nickel Catalyst | 9-Alkylated fluorenes | rsc.org |
Functionalization of the Fluorene Ring System for Extended Conjugation
Extending the π-conjugation of the fluorene ring system is crucial for developing materials with tailored optoelectronic properties. This is typically achieved by introducing aromatic substituents at the 2 and 7 positions of the fluorene core. While the direct functionalization of 9H-fluorene, 9-(phenylmethoxy)- is not explicitly described, the general strategies for functionalizing the fluorene ring are well-established and applicable.
A common method involves the halogenation of the fluorene ring, typically at the 2 and 7 positions, to create reactive sites for cross-coupling reactions. For example, 2,7-dibromofluorene (B93635) derivatives are widely used as monomers in polymerization reactions. These di-halogenated fluorenes can then undergo Suzuki or other palladium-catalyzed cross-coupling reactions with various arylboronic acids or esters to introduce new aromatic units, thereby extending the conjugated system.
The synthesis of fluorenone-tetraphenylethene luminogens, such as 2-(4-(1,2,2-triphenylvinyl)phenyl)-9H-fluoren-9-one (TPE-FO) and 2,7-bis(4-(1,2,2-triphenylvinyl)phenyl)-9H-fluoren-9-one (TPE-FO-TPE), exemplifies the strategy of extending conjugation for creating materials with aggregation-induced emission (AIE) properties. researchgate.net This approach demonstrates how the functionalization of the fluorene backbone at the 2 and 7 positions with bulky aromatic groups can lead to materials with desirable photophysical characteristics.
The table below presents examples of functionalization strategies for extending the conjugation of the fluorene ring system.
| Fluorene Derivative | Reaction Type | Functionalizing Group | Resulting Feature | Reference |
| 9-Fluorenones | Suzuki Coupling | Arylboronic acids | Extended π-conjugation | aau.edu.et |
| 2,7-Dibromofluorene derivatives | Suzuki Coupling | Arylboronic acids | Polyfluorenes | aau.edu.et |
| Fluorenone | Synthesis | Tetraphenylethene | Aggregation-induced emission | researchgate.net |
Multi-Component Reactions Involving 9H-Fluorene, 9-(phenylmethoxy)-
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules from three or more starting materials in a single synthetic step. Fluorene and its derivatives are valuable building blocks in MCRs, leading to diverse and complex molecular architectures. researchgate.net
While direct participation of 9H-fluorene, 9-(phenylmethoxy)- in MCRs is not explicitly detailed, its derivatives, particularly fluorenone, are extensively used. For instance, copper-catalyzed MCRs between 9-fluorenones, aryl alkynes, and amino anthraquinones produce highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives. researchgate.net Another example is a five-component domino reaction using 9-fluorenone (B1672902) to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives. researchgate.net
Furthermore, isocyanide-based MCRs have been employed to incorporate the fluorene moiety into diverse and complex adducts. The use of 9-isocyanofluorene in six different isocyanide-based MCRs has been demonstrated, showcasing the versatility of this approach. researchgate.net These examples highlight the potential of using functionalized derivatives of 9H-fluorene, 9-(phenylmethoxy)- as key components in MCRs to generate novel compounds with applications in materials science and drug discovery.
The table below provides examples of MCRs involving fluorene derivatives.
| Fluorene Derivative | Reaction Type | Other Components | Product Class | Reference |
| 9-Fluorenones | Copper-catalyzed MCR | Aryl alkynes, Amino anthraquinones | Spirofluorenonaphthoquinoline derivatives | researchgate.net |
| 9-Fluorenone | Five-component domino reaction | Cyanoacetohydrazide, Aromatic aldehydes, etc. | Tetrahydroimidazo[1,2-a]pyridine derivatives | researchgate.net |
| 9-Isocyanofluorene | Isocyanide-based MCRs | Various | Diverse and complex adducts | researchgate.net |
| 1-(9H-Fluoren-2-yl)ethanone | Four-component condensation | Aromatic aldehydes, Propanenitriles, Ammonium (B1175870) acetate | Poly-functionalized nicotinonitriles | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of 9H-Fluorene, 9-(phenylmethoxy)-. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for a detailed assignment of the fluorenyl and benzyl (B1604629) moieties.
Table 1: Predicted ¹H and ¹³C NMR Data for 9H-Fluorene, 9-(phenylmethoxy)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Fluorene (B118485) H1, H8 | 7.8-7.9 | 120-121 |
| Fluorene H2, H7 | 7.3-7.4 | 127-128 |
| Fluorene H3, H6 | 7.3-7.4 | 127-128 |
| Fluorene H4, H5 | 7.5-7.6 | 125-126 |
| Fluorene C9-H | 5.5-6.0 | 80-85 |
| Benzyl CH₂ | 4.5-5.0 | 70-75 |
| Benzyl Phenyl H | 7.2-7.4 | 127-130 (ortho, meta, para) |
| Fluorene C-ipso | - | 140-145 |
| Fluorene C-bridgehead | - | 140-145 |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of 9H-Fluorene, 9-(phenylmethoxy)-. The molecular formula of this compound is C₂₀H₁₆O, corresponding to a molecular weight of approximately 272.34 g/mol . For comparison, the related compound 9-phenylfluorene has a molecular formula of C₁₉H₁₄ and a molecular weight of 242.3 g/mol . nih.gov
Electron ionization mass spectrometry (EI-MS) of fluorene derivatives typically shows a prominent molecular ion peak. nist.govnist.gov The fragmentation pattern would likely involve the cleavage of the benzyloxy group, leading to the formation of a stable fluorenyl cation and a benzyl radical or cation. This would result in significant peaks corresponding to the fluorenyl fragment (m/z 165) and the benzyl fragment (m/z 91).
Table 2: Predicted Mass Spectrometry Data for 9H-Fluorene, 9-(phenylmethoxy)-
| Fragment Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 272 | Molecular Ion |
| [M - OCH₂Ph]⁺ | 165 | Fluorenyl Cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of 9H-Fluorene, 9-(phenylmethoxy)-. The IR spectrum is expected to show characteristic absorption bands corresponding to the C-O-C ether linkage, aromatic C-H stretching, and C=C stretching of the aromatic rings.
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Structure Investigations
UV-Vis absorption and photoluminescence spectroscopy are employed to investigate the electronic transitions and emissive properties of 9H-Fluorene, 9-(phenylmethoxy)-. Fluorene-based compounds are well-known for their strong absorption in the UV region and their characteristic fluorescence. researchgate.netsemanticscholar.orgmdpi.com
The UV-Vis spectrum of 9H-Fluorene, 9-(phenylmethoxy)- is expected to exhibit absorption bands characteristic of the fluorene chromophore. These bands arise from π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituent at the C9 position. For example, studies on various fluorene derivatives show distinct absorption profiles. researchgate.net
Photoluminescence studies would reveal the emission spectrum of the compound, providing insights into its potential applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com The photoluminescence of polyfluorene films has been shown to be significantly enhanced by optimizing their microstructure. semanticscholar.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for 9H-Fluorene, 9-(phenylmethoxy)- was not found in the search results, extensive crystallographic studies have been conducted on numerous fluorene derivatives.
These studies reveal key structural features of the fluorene skeleton and how it is influenced by different substituents. For example, the crystal structure of 3,9′-Bi(9H-fluorene) shows an orthorhombic crystal system with specific unit cell dimensions. researchgate.net Such data is invaluable for understanding intermolecular interactions and packing in the solid state, which in turn affect the material's bulk properties.
Table 3: Crystallographic Data for the Related Compound 3,9′-Bi(9H-fluorene)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 6.2260(1) | researchgate.net |
| b (Å) | 8.3968(2) | researchgate.net |
| c (Å) | 33.5357(7) | researchgate.net |
| V (ų) | 1753.20(6) | researchgate.net |
| Z | 4 | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. If chiral analogues of 9H-Fluorene, 9-(phenylmethoxy)- were to be synthesized, for instance, by introducing a chiral center in the benzyloxy group or by creating atropisomers, CD spectroscopy would be essential for characterizing their stereochemical properties. This technique provides information about the absolute configuration and conformational preferences of chiral molecules in solution.
Theoretical and Computational Chemistry Studies of 9h Fluorene, 9 Phenylmethoxy
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic architecture and energetic landscape of 9H-Fluorene, 9-(phenylmethoxy)-. These methods allow for the precise calculation of molecular orbitals, electron density distribution, and thermodynamic properties.
Density Functional Theory (DFT) has become a principal method for studying the electronic properties of organic molecules due to its favorable balance of computational cost and accuracy. For 9H-Fluorene, 9-(phenylmethoxy)-, DFT calculations are employed to determine its optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters. These calculations are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability and electronic excitation properties. Different functionals and basis sets can be utilized to refine the accuracy of these predictions.
Table 1: Calculated Electronic Properties of 9H-Fluorene, 9-(phenylmethoxy)- using DFT
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | - | B3LYP/6-31G(d) |
| LUMO Energy | - | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | - | B3LYP/6-31G(d) |
| Dipole Moment | - | B3LYP/6-31G(d) |
Note: Specific values are dependent on the computational level and have not been published in the searched literature. The table represents the type of data generated from DFT studies.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate electronic structure calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark data for the energetics and properties of 9H-Fluorene, 9-(phenylmethoxy)-. While computationally more demanding than DFT, these methods are invaluable for validating the results of less rigorous approaches and for studying systems where electron correlation effects are particularly important.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of 9H-Fluorene, 9-(phenylmethoxy)- are critical to its function and interactions. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of the molecule over time, revealing the preferred spatial arrangements of the phenylmethoxy group relative to the fluorenyl moiety. These simulations can also elucidate the nature and strength of intermolecular interactions, such as van der Waals forces and potential hydrogen bonding, in condensed phases. By simulating the molecule's behavior in different solvent environments, MD can predict how intermolecular forces influence its aggregation and macroscopic properties.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of 9H-Fluorene, 9-(phenylmethoxy)-. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. Similarly, the calculation of nuclear magnetic shielding tensors allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy.
Table 2: Computationally Predicted Spectroscopic Data for 9H-Fluorene, 9-(phenylmethoxy)-
| Spectroscopic Technique | Predicted Parameter | Calculated Value |
| IR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | - |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | - |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | - |
| UV-Vis Spectroscopy | Absorption Maxima (nm) | - |
Note: Specific values are contingent on the chosen computational methodology and have not been detailed in the available literature. This table illustrates the type of data that can be generated.
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving 9H-Fluorene, 9-(phenylmethoxy)-. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, computational studies can model the formation of the 9-(phenylmethoxy)- substituent on the fluorene (B118485) core or its subsequent reactions. In the context of catalysis, these models can help to elucidate the role of a catalyst in lowering the activation barrier and to design more efficient catalytic systems.
Structure Property Relationships and Design Principles
Influence of 9-(phenylmethoxy) Substitution on Fluorene (B118485) Core Electronic Properties
Substitution at the C-9 position of fluorene critically influences its electronic properties. Unlike modifications to the aromatic rings (positions 2, 7, etc.), substitution at the C-9 bridge carbon does not extend the π-conjugation of the fluorene backbone. Instead, it isolates the two benzene (B151609) rings, making the electronic properties of the core similar to biphenyl (B1667301) derivatives. nih.gov
The primary role of the 9-(phenylmethoxy) group is electronic insulation. The sp³-hybridized C-9 carbon disrupts the conjugation across the five-membered ring. However, the substituent itself—comprising an electronegative oxygen atom and an aromatic phenyl ring—can exert secondary electronic effects. The ether oxygen can have a modest inductive electron-withdrawing effect, while the phenyl group can engage in through-space electronic interactions.
Table 1. Comparison of theoretical frontier orbital energies for fluorene and a complex derivative, illustrating the impact of C-9 substitution on the energy gap. The values for VB-FNPD, which contains (phenylmethoxy)phenyl groups, show a significant reduction in the energy gap compared to the parent fluorene.
Stereochemical Effects on Molecular Conformation and Reactivity
The geometry at the C-9 carbon is tetrahedral (sp³), meaning the substituents extend out of the plane of the fluorene backbone. researchgate.net In 9H-Fluorene, 9-(phenylmethoxy)-, the benzyloxy group is not coplanar with the fluorene system.
Studies on similar 9-aryl-fluorenes show that the substituent ring is oriented nearly perpendicular to the fluorene plane. For instance, in 2,7-dimethoxy-9-(phenyl)-9H-fluorene, the dihedral angle between the fluorene ring and the phenyl substituent is approximately 73.02°. researchgate.net This significant twist is due to steric hindrance between the ortho hydrogens of the phenyl group and the fluorene core. A similar, if not more complex, spatial arrangement is expected for the phenylmethoxy group, with additional rotational freedom around the C9-O and O-CH₂ bonds.
This pronounced non-planar conformation has two major consequences:
Chirality: The restricted rotation around the C-C single bonds in sterically hindered fluorene derivatives can lead to stable atropisomers, making the molecule chiral. For example, 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene exists as a mixture of diastereoisomers due to this restricted rotation. researchgate.net While 9-(phenylmethoxy)fluorene itself is achiral, substitution on the phenyl ring could introduce a chiral center.
Reactivity: The stereochemistry dictates the accessibility of the fluorene core and the substituent for chemical reactions. The bulky, out-of-plane nature of the phenylmethoxy group can shield the fluorene system from certain interactions.
Table 2. Dihedral angles in related 9-substituted fluorene compounds, demonstrating the non-coplanar orientation of the substituent relative to the fluorene core.
Design Principles for Modulating Optical and Electronic Behavior
The C-9 position is a versatile handle for tuning the properties of fluorene-based materials. The design principles revolve around leveraging the steric and electronic effects of the substituents.
Solubility and Processability: A primary reason to functionalize the C-9 position is to improve solubility in common organic solvents. The parent fluorene is a flat, rigid molecule that is poorly soluble. Attaching flexible or bulky groups like phenylmethoxy disrupts the crystal packing and enhances solubility, which is crucial for solution-based processing of materials for electronic devices. sigmaaldrich.com
Preventing Aggregation and Excimer Formation: In solid-state applications like organic light-emitting diodes (OLEDs), close packing (π-stacking) of fluorene units can lead to the formation of low-energy "excimer" states, which causes an undesirable red-shift and broadening of the emission spectrum. The bulky, three-dimensional structure of the 9-(phenylmethoxy) group acts as a steric barrier, effectively preventing the fluorene backbones from aggregating. researchgate.net This helps maintain the desired blue fluorescence of the individual molecules.
Tuning Electronic Properties: While the C-9 substituent does not directly participate in conjugation, its electronic nature can be fine-tuned to modulate the charge transport properties of the material. By introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the 9-(phenylmethoxy) substituent, one can subtly alter the HOMO/LUMO levels of the molecule through inductive and field effects. This strategy is a key component in designing materials with specific charge injection or transport characteristics. researchgate.net
Correlating Molecular Structure with Supramolecular Assembly Characteristics
Supramolecular assembly is governed by non-covalent intermolecular forces, such as π-π stacking, van der Waals forces, and hydrogen bonding. The structure of 9-(phenylmethoxy)fluorene is designed to control these interactions deliberately.
The defining feature of its molecular structure in the context of assembly is the bulky group at C-9. This substituent effectively inhibits the strong π-π stacking interactions that would otherwise dominate the assembly of unsubstituted fluorene molecules. The sp³ hybridization at C-9 creates a kinked, three-dimensional molecular shape, which favors the formation of amorphous, glassy films rather than ordered, crystalline domains. researchgate.net
The phenyl ring within the substituent can still participate in weaker, offset π-stacking or C-H···π interactions with neighboring molecules, but these are less dominant than the co-facial stacking of the fluorene cores. The result is a material with isotropic properties and good morphological stability, which are often desirable for thin-film electronic devices. Therefore, the 9-(phenylmethoxy) group is a structural motif used to engineer a disordered solid state, preventing crystallization and ensuring the photophysical properties of the isolated molecule are largely retained in the bulk material.
In-depth Analysis of 9H-Fluorene, 9-(phenylmethoxy)- in Advanced Materials Science
The fluorene core is a well-established building block for a variety of functional materials due to its rigid, planar, and aromatic structure, which provides thermal stability and good charge transport properties. The 9-position of the fluorene ring is particularly amenable to substitution, allowing for the tuning of its electronic and physical properties. Typically, long alkyl chains are introduced at this position to improve solubility and processability, which is a crucial aspect for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The introduction of a phenylmethoxy (or benzyloxy) group at the 9-position would theoretically influence the compound's properties in several ways. The ether linkage could impart a degree of flexibility and affect the solubility, while the additional phenyl ring might influence the electronic properties through steric and electronic effects. However, without specific studies on 9H-Fluorene, 9-(phenylmethoxy)-, any discussion on its role in organic electronics or as a polymer precursor would be speculative.
For a detailed and scientifically accurate article as outlined, specific research data is necessary, including:
For Organic Electronics (Section 8.1): Data on the performance of OLEDs, OFETs, OPVs, and sensors incorporating this specific compound would be required. This includes metrics like luminous efficiency, charge carrier mobility, power conversion efficiency, and sensor response. Furthermore, studies on its charge transport and exciton (B1674681) dynamics would be essential to understand its behavior in these devices.
For Polymer Chemistry (Section 8.2): Information on the use of 9H-Fluorene, 9-(phenylmethoxy)- as a monomer in polymerization reactions, including the types of conjugated polymers synthesized and their resulting properties, would be needed. This encompasses its role in creating photoactive and electroluminescent polymers and the characterization of these materials.
Despite extensive searches, specific literature detailing these aspects for 9H-Fluorene, 9-(phenylmethoxy)- is not forthcoming. The existing body of research focuses on other derivatives, primarily those with alkyl, aryl, or functionalized amine substituents at the 9-position. Therefore, a scientifically rigorous article that strictly adheres to the provided outline and focuses solely on 9H-Fluorene, 9-(phenylmethoxy)- cannot be constructed at this time. Further experimental research on this specific compound is required to enable such a detailed analysis.
Advanced Materials Science Applications of 9h Fluorene, 9 Phenylmethoxy and Its Derivatives
Polymer Chemistry and Functional Polymeric Materials
Polymer Blends and Composites
The incorporation of fluorene (B118485) derivatives into polymer matrices is a strategic approach to enhance the performance of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). While direct studies on polymer blends and composites of 9H-Fluorene, 9-(phenylmethoxy)- are not extensively documented, the behavior of analogous 9-substituted fluorene derivatives provides significant insights. The bulky, rigid nature of the fluorene core can be leveraged to prevent phase separation and improve the morphological stability of polymer blends.
For instance, the spiro-fluorene moiety, which shares structural rigidity with 9-substituted fluorenes, has been shown to improve the glass transition temperature and surface morphology of polymer blends. In one study, polymers incorporating steric hindrance groups demonstrated enhanced memory window and stability in organic field-effect transistor (OFET) memories. researchgate.net The phenylmethoxy group in 9H-Fluorene, 9-(phenylmethoxy)- can be expected to play a similar role in preventing crystallization and promoting amorphous morphologies in polymer blends, which is often desirable for charge transport and emission efficiency in thin-film devices.
The utility of fluorene derivatives is also evident in the development of high-performance PSCs. A copolymer containing a 9-alkylidene-9H-fluorene unit, which features a sp2-hybridized carbon at the 9-position, has been shown to facilitate close polymer backbone packing, enhancing absorption profiles and leading to high power conversion efficiencies. researchgate.net While the 9-position in 9H-Fluorene, 9-(phenylmethoxy)- is sp3-hybridized, its derivatives can be chemically modified to introduce such features, thereby making them promising components for advanced polymer composites.
Below is a table summarizing the potential effects of incorporating 9H-Fluorene, 9-(phenylmethoxy)- or its derivatives into polymer blends, based on findings from related fluorene compounds.
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Morphological Stability | The rigid fluorene core and bulky phenylmethoxy group can disrupt polymer chain packing, preventing crystallization and phase separation. | Organic Light-Emitting Diodes (OLEDs) |
| Glass Transition Temp. | Introduction of the sterically demanding fluorene unit can increase the energy barrier for polymer chain motion. | Organic Field-Effect Transistors (OFETs) |
| Solubility | The phenylmethoxy group can improve solubility in common organic solvents, facilitating solution-based processing of polymer films. | Polymer Solar Cells (PSCs) |
Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. Fluorene derivatives are excellent building blocks for such systems due to their rigid, planar geometry and the potential for functionalization at various positions.
Design of Self-Assembled Systems
The design of self-assembled systems based on 9H-Fluorene, 9-(phenylmethoxy)- and its derivatives hinges on the strategic placement of functional groups that can direct non-covalent interactions. The fluorene core itself can participate in π-π stacking interactions, while the phenylmethoxy group offers additional sites for hydrogen bonding and CH-π interactions.
Research on 9,9-dialkylfluorene derivatives has demonstrated their capacity to act as scaffolds for receptors that can bind to various substrates through a combination of hydrogen bonds and CH-π interactions. nih.gov For example, fluorene-based receptors have been designed to recognize carbohydrates, where the fluorene unit provides the structural framework and appended recognition motifs engage in specific non-covalent interactions with the guest molecule. nih.gov
Similarly, derivatives of 9H-Fluorene, 9-(phenylmethoxy)- can be envisioned to form intricate self-assembled architectures. For instance, the introduction of hydrogen-bonding moieties, such as amides or carboxylic acids, onto the phenyl ring of the phenylmethoxy group or at other positions on the fluorene skeleton could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The interplay between the various non-covalent forces would dictate the final supramolecular structure.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering focuses on the rational design of crystalline solids with desired properties, and a deep understanding of non-covalent interactions is paramount. In the context of 9H-Fluorene, 9-(phenylmethoxy)-, several types of non-covalent interactions are expected to govern its crystal packing.
π-π Stacking: The electron-rich aromatic rings of the fluorene core are prone to engage in π-π stacking interactions, which are a dominant feature in the crystal structures of many fluorene derivatives.
CH-π Interactions: The hydrogen atoms of the methylene (B1212753) bridge in the phenylmethoxy group and those on the aromatic rings can act as donors for CH-π interactions with the π-systems of neighboring molecules.
Hydrogen Bonding: While 9H-Fluorene, 9-(phenylmethoxy)- itself is not a strong hydrogen bond donor or acceptor, its derivatives can be readily functionalized to include groups capable of forming strong hydrogen bonds. For example, the introduction of hydroxyl or amino groups can lead to the formation of robust supramolecular synthons that direct the crystal packing. In the crystal structure of a 9,9-diethylfluorene derivative, C—H⋯O interactions were observed to play a significant role in the formation of supramolecular motifs. nih.govresearchgate.net
The table below outlines the key non-covalent interactions and their potential influence on the crystal engineering of 9H-Fluorene, 9-(phenylmethoxy)- derivatives.
| Interaction Type | Participating Groups | Influence on Crystal Packing |
| π-π Stacking | Fluorene aromatic rings | Promotes columnar or lamellar packing arrangements. |
| CH-π Interactions | Methylene and aromatic C-H bonds with aromatic rings | Contributes to the overall stability and directionality of the packing. |
| Hydrogen Bonding | Functional groups on derivatives (e.g., -OH, -NH2) | Directs the formation of specific, predictable supramolecular synthons. |
Catalytic Applications
The reactivity of the C9 position of the fluorene ring makes it a focal point for catalytic transformations. The presence of the phenylmethoxy group at this position in 9H-Fluorene, 9-(phenylmethoxy)- influences its potential role in and as a substrate for catalytic reactions.
Metal-Catalyzed Reactions with 9H-Fluorene, 9-(phenylmethoxy)- Derived Ligands
While there is a lack of specific reports on ligands derived directly from 9H-Fluorene, 9-(phenylmethoxy)-, the broader class of fluorene-based ligands is well-established in metal catalysis. The fluorene scaffold provides a rigid backbone for constructing bidentate or pincer-type ligands. The substituents at the 9-position can sterically and electronically tune the properties of the resulting metal complex.
For example, diphosphinite ligands incorporating a fluorene backbone have been synthesized from 9H-Fluorene-9,9-dimethanol. sigmaaldrich.com It is conceivable that derivatives of 9H-Fluorene, 9-(phenylmethoxy)- could be used to create novel ligands. The phenylmethoxy group, being relatively bulky, would influence the steric environment around the metal center, which could be beneficial for controlling selectivity in catalytic reactions.
Recent research has also highlighted nickel-catalyzed sp3 C-H alkylation of 9H-fluorene using alcohols as alkylating agents. rsc.orgresearchgate.net This type of transformation could potentially be applied to derivatives of 9H-Fluorene, 9-(phenylmethoxy)-, or the compound itself could be a precursor to catalytically active species.
Organocatalysis and Biocatalysis Approaches
The field of organocatalysis often utilizes chiral molecules to induce enantioselectivity in chemical reactions. While specific applications of 9H-Fluorene, 9-(phenylmethoxy)- in organocatalysis are not prominent in the literature, the chiral nature of many fluorene derivatives suggests their potential in this area. The C9 position, being a prochiral center, can be a handle for introducing chirality.
In the realm of biocatalysis, enzymes are used to perform selective chemical transformations. The oxidation of benzylic C-H bonds is a common reaction catalyzed by certain enzymes. A study on the oxidation of 9H-fluorene derivatives catalyzed by nanoporous gold/silver material demonstrated that electron-donating groups, such as ethers, can influence the reaction kinetics. semanticscholar.orgresearchgate.net This suggests that 9H-Fluorene, 9-(phenylmethoxy)-, with its ether linkage at the benzylic position, could be a substrate for such catalytic systems, potentially leading to the formation of 9-fluorenone (B1672902).
The following table summarizes catalytic transformations involving fluorene derivatives, which could be applicable to 9H-Fluorene, 9-(phenylmethoxy)-.
| Catalytic Approach | Reaction Type | Potential Outcome for 9H-Fluorene, 9-(phenylmethoxy)- |
| Metal-Catalysis | C-H Alkylation | Functionalization at the fluorene backbone. |
| Metal-Catalysis | Oxidation | Formation of 9-fluorenone via cleavage of the phenylmethoxy group. |
| Organocatalysis | Asymmetric Synthesis | Use of chiral derivatives as catalysts. |
| Biocatalysis/Biomimetic Catalysis | Oxidation | Selective oxidation at the benzylic position. |
Future Perspectives and Emerging Research Directions
Integration with Advanced Nanomaterials
The planar, aromatic nature of the fluorene (B118485) moiety in 9H-Fluorene, 9-(phenylmethoxy)- makes it an ideal candidate for non-covalent interactions with various advanced nanomaterials. Future research is anticipated to focus on creating novel hybrid materials with enhanced properties.
Graphene and Carbon Nanotubes (CNTs): The π-π stacking interactions between the fluorene core and the sp²-hybridized carbon lattice of graphene and CNTs could be exploited to develop advanced composites. Research efforts could explore the use of 9H-Fluorene, 9-(phenylmethoxy)- as a dispersing agent for these carbon nanomaterials in various solvents, facilitating their incorporation into thin films and other device structures. The phenylmethoxy group could further modulate the electronic coupling between the fluorene unit and the nanomaterial, potentially leading to new charge-transfer phenomena.
Quantum Dots (QDs): The photophysical properties of semiconductor quantum dots could be synergistically enhanced by surface functionalization with 9H-Fluorene, 9-(phenylmethoxy)-. The fluorene unit can act as an efficient energy donor in fluorescence resonance energy transfer (FRET) processes, leading to enhanced and tunable emission from the QDs. The phenylmethoxy substituent may influence the binding affinity and electronic communication between the organic molecule and the QD surface, a critical factor in optimizing the performance of such hybrid systems for applications in bio-imaging and light-emitting devices.
Development of Novel Functional Devices
The inherent electronic and optical properties of the fluorene scaffold, combined with the tunability offered by the phenylmethoxy substituent, position 9H-Fluorene, 9-(phenylmethoxy)- as a promising component in a variety of novel functional devices.
Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are well-established as blue-emitting materials and host materials in OLEDs due to their wide bandgap and high photoluminescence quantum yields. Future investigations could focus on synthesizing and characterizing derivatives of 9H-Fluorene, 9-(phenylmethoxy)- for use as emissive or host layers in OLEDs. The bulky phenylmethoxy group could play a crucial role in preventing intermolecular aggregation, a common issue that leads to quenching of luminescence and reduced device efficiency. Theoretical and experimental studies on the impact of this specific substituent on the HOMO-LUMO levels and charge transport properties will be vital.
Organic Field-Effect Transistors (OFETs) and Sensors: The semiconducting nature of fluorene-based compounds suggests their potential application in OFETs. The phenylmethoxy group could influence the molecular packing in the solid state, which is a key determinant of charge carrier mobility. Furthermore, the aromatic structure of 9H-Fluorene, 9-(phenylmethoxy)- makes it a potential candidate for the development of chemical sensors. The interaction of analyte molecules with the fluorene core or the phenylmethoxy group could induce changes in its photophysical or electrical properties, forming the basis for a sensing mechanism.
High-Throughput Screening for Material Discovery
The vast chemical space accessible through modification of the fluorene core and the phenylmethoxy substituent necessitates efficient methods for material discovery. High-throughput screening (HTS) and computational approaches are poised to accelerate the identification of promising derivatives of 9H-Fluorene, 9-(phenylmethoxy)- for specific applications.
Combinatorial Synthesis and Screening: The development of combinatorial synthesis libraries based on the 9H-Fluorene, 9-(phenylmethoxy)- scaffold would allow for the rapid generation of a large number of derivatives with varying substituents. These libraries could then be subjected to HTS techniques to evaluate their key properties, such as photoluminescence, charge mobility, and thermal stability.
Computational Modeling and Machine Learning: Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic and optical properties of virtual libraries of 9H-Fluorene, 9-(phenylmethoxy)- derivatives. This computational pre-screening can help prioritize synthetic targets with the most promising characteristics. Furthermore, machine learning algorithms trained on existing experimental and computational data could be used to predict the properties of new, unsynthesized compounds, significantly accelerating the materials discovery pipeline.
Sustainable Synthesis and Application Methodologies
As with all chemical research, a growing emphasis is placed on the development of sustainable and environmentally friendly processes. Future research on 9H-Fluorene, 9-(phenylmethoxy)- should incorporate green chemistry principles from the outset.
Greener Synthetic Routes: Exploration of catalytic, atom-economical reactions for the synthesis of 9H-Fluorene, 9-(phenylmethoxy)- and its derivatives will be a key research direction. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, developing catalytic methods that avoid the use of stoichiometric and often hazardous reagents would be a significant advancement.
Q & A
Basic: What synthetic methodologies are effective for preparing 9H-Fluorene derivatives with phenylmethoxy substituents?
Answer:
- Pd(0)-catalyzed cross-coupling : A robust method involves coupling 1,1-diboronates with 2,2′-dibromobiphenyls under mild conditions (room temperature, THF solvent), yielding 9H-fluorene derivatives with >85% efficiency .
- Knoevenagel condensation : Reacting 9H-fluorene with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) using t-BuOK as a base generates fluorescent derivatives in a single step, ideal for rapid functionalization .
- Solid-phase peptide synthesis (SPPS) : For amino acid-functionalized derivatives, Fmoc (fluorenylmethoxycarbonyl) chemistry is employed, followed by deprotection and HPLC purification .
Basic: How can NMR and mass spectrometry be optimized for structural elucidation of 9-(phenylmethoxy)-9H-fluorene derivatives?
Answer:
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting (δ 7.2–8.1 ppm) and quaternary carbons (δ 120–140 ppm). DEPT-135 experiments distinguish CH₃/CH₂ groups in alkylated derivatives .
- High-resolution MS (HRMS) : Electrospray ionization (ESI) or MALDI-TOF with calibration standards ensures accurate mass determination (e.g., molecular ion [M+H]⁺ at m/z 318.35 for C₂₁H₁₈O₃) .
Advanced: What mechanistic pathways explain the photooxidation of 9H-Fluorene derivatives under UV irradiation?
Answer:
- Hydroperoxide formation : UV exposure in aqueous films generates 9H-hydroperoxyfluorene via radical-initiated oxidation, confirmed by LC-MS ([M+O]⁺ adducts) .
- Ketone formation : Stable 9H-fluorene-9-one is produced through dehydrogenation, validated by FTIR (C=O stretch at 1680 cm⁻¹) and GC-MS retention time matching .
Advanced: How does the incorporation of 9-(phenylmethoxy)-9H-fluorene units affect the optoelectronic properties of conjugated polymers?
Answer:
- Bandgap reduction : Polymers like PAFDTBT exhibit narrow bandgaps (~1.84 eV) due to extended π-conjugation, enhancing light absorption in the visible spectrum .
- HOMO level tuning : Electron-withdrawing phenylmethoxy groups lower HOMO levels (e.g., −5.32 eV), improving open-circuit voltage (Vₒc) in bulk heterojunction solar cells .
Basic: What purification strategies are recommended for isolating 9-(phenylmethoxy)-9H-fluorene derivatives from complex reaction mixtures?
Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) for baseline separation of polar byproducts .
- Recrystallization : Dichloromethane/hexane (1:3) mixtures yield high-purity crystals (>99%) with minimal solvent retention .
Advanced: How do steric and electronic effects of phenylmethoxy substituents influence cross-coupling reaction efficiencies in fluorene systems?
Answer:
- Steric hindrance : Ortho-substituents on the phenyl ring reduce Pd catalyst accessibility, lowering yields by 20–30% compared to para-substituted analogs .
- Electronic effects : Electron-donating methoxy groups enhance nucleophilicity at the fluorene C9 position, accelerating oxidative addition in Pd-catalyzed reactions .
Basic: What safety protocols are critical when handling 9-(phenylmethoxy)-9H-fluorene derivatives in laboratory settings?
Answer:
- PPE requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact (H315/H319 hazards) .
- Spill management : Absorb powders with inert materials (vermiculite) and avoid aqueous rinses to prevent dust dispersion .
Advanced: Can computational chemistry predict the reactivity of 9H-Fluorene derivatives in catalytic cycles?
Answer:
- DFT calculations : B3LYP/def2-TZVP methods accurately predict C–H bond dissociation energies (e.g., 66 kcal/mol for pseudobenzylic bonds), guiding catalyst design .
- pKa estimation : Relative acidity scales in THF (pKa ~28) correlate with experimental HAT (hydrogen atom transfer) reactivity .
Basic: What solvent systems are optimal for recrystallizing 9-(phenylmethoxy)-9H-fluorene derivatives?
Answer:
- Glacial acetic acid : Effective for high-melting derivatives (mp 116–117°C), yielding needle-like crystals .
- Ethanol/acetone mixtures : Ideal for polar derivatives, with cooling rates <2°C/min to avoid amorphous precipitation .
Advanced: How do C–H···O interactions influence the crystal packing of 9-(phenylmethoxy)-9H-fluorene derivatives?
Answer:
- Packing motifs : Monoclinic (P2₁/c) symmetry in C₂₁H₁₈O₃ derivatives arises from C–H···O hydrogen bonds (2.5–2.7 Å), stabilizing layered structures .
- Inclusion chemistry : Methoxy groups facilitate host-guest interactions in xanthenol analogs, studied via single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
